molecular formula C9H9BrN2O B12876923 2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole

2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole

Cat. No.: B12876923
M. Wt: 241.08 g/mol
InChI Key: LDUWSUJMJRNVQY-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and bromomethyl and aminomethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoxazole with bromomethylating agents under basic conditions. The reaction is often carried out in solvents like dichloromethane or acetonitrile, with the addition of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole and its derivatives often involves interaction with biological macromolecules. The aminomethyl group can form hydrogen bonds with enzyme active sites, while the bromomethyl group can participate in covalent bonding with nucleophilic residues in proteins . These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Comparison with Similar Compounds

    2-Aminobenzoxazole: Lacks the bromomethyl group but shares the aminomethyl functionality.

    4-Bromomethylbenzoxazole: Lacks the aminomethyl group but shares the bromomethyl functionality.

    2-(Aminomethyl)benzothiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.

Uniqueness: 2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole is unique due to the presence of both aminomethyl and bromomethyl groups on the oxazole ring

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

[4-(bromomethyl)-1,3-benzoxazol-2-yl]methanamine

InChI

InChI=1S/C9H9BrN2O/c10-4-6-2-1-3-7-9(6)12-8(5-11)13-7/h1-3H,4-5,11H2

InChI Key

LDUWSUJMJRNVQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CN)CBr

Origin of Product

United States

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